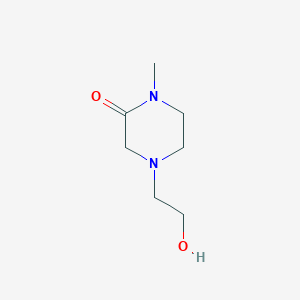![molecular formula C11H13N3S B1610927 [2-(1H-Indol-3-yl)-ethyl]-thiourea CAS No. 312751-53-4](/img/structure/B1610927.png)
[2-(1H-Indol-3-yl)-ethyl]-thiourea
Overview
Description
[2-(1H-Indol-3-yl)-ethyl]-thiourea: is an organic compound that features an indole moiety linked to a thiourea group Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives have a broad spectrum of biological activities and bind with high affinity to multiple receptors . For instance, some indole derivatives are known to target interleukin-2 .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
[2-(1H-Indol-3-yl)-ethyl]-thiourea plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including proteases and kinases, influencing their activity. For instance, it can act as an inhibitor for certain proteases, thereby modulating protein degradation pathways. Additionally, this compound has been observed to bind to specific proteins, altering their conformation and function. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, highlighting the compound’s versatility in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling molecules, this compound can either promote or inhibit cell growth. Furthermore, it has been shown to affect gene expression, leading to changes in the levels of various proteins involved in cellular metabolism. These effects underscore the compound’s potential as a therapeutic agent in diseases characterized by dysregulated cell signaling and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active sites of enzymes, this compound can prevent substrate binding and subsequent catalytic activity. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These molecular interactions are critical for understanding the compound’s role in various biochemical pathways and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are key factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods. Degradation products can also form, which may have distinct biological activities. Long-term studies in vitro and in vivo have highlighted the compound’s sustained impact on cellular processes, emphasizing the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as promoting cell survival and reducing inflammation. At higher doses, toxic effects can occur, including cell death and tissue damage. These threshold effects are crucial for determining the therapeutic window of this compound and for optimizing its dosage in potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it has been shown to affect the metabolism of amino acids and nucleotides, highlighting its role in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s broader biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, its localization within cells can be influenced by factors such as pH and the presence of other biomolecules. These transport and distribution dynamics are critical for understanding how this compound exerts its effects at the cellular level .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is essential for its interactions with specific biomolecules and for exerting its biological effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-Indol-3-yl)-ethyl]-thiourea typically involves the reaction of indole derivatives with thiourea under specific conditions. One common method is the reaction of 2-(1H-Indol-3-yl)ethanamine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: [2-(1H-Indol-3-yl)-ethyl]-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: [2-(1H-Indol-3-yl)-ethyl]-thiourea is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: The compound has shown potential in biological studies due to its structural similarity to natural indole derivatives. It is investigated for its interactions with biological macromolecules and potential therapeutic applications .
Medicine: Research has explored the compound’s potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties .
Comparison with Similar Compounds
2-(1H-Indol-3-yl)ethanamine: A precursor in the synthesis of [2-(1H-Indol-3-yl)-ethyl]-thiourea, known for its biological activity.
Indole-3-acetic acid: A plant hormone with structural similarity to the indole moiety in this compound.
Uniqueness: this compound is unique due to the presence of both the indole and thiourea groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds .
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-11(15)13-6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7,14H,5-6H2,(H3,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBGONPRSGPFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573460 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312751-53-4 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


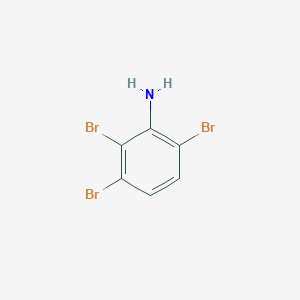
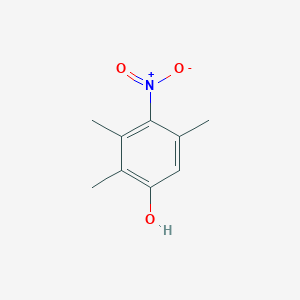
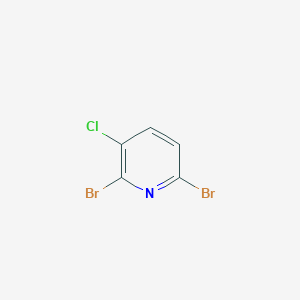
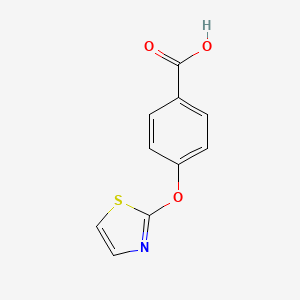
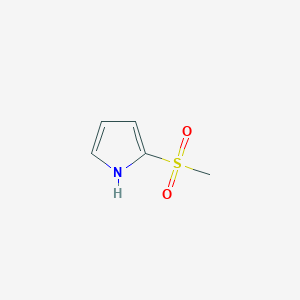
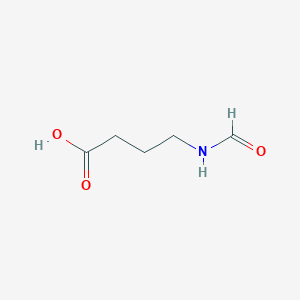
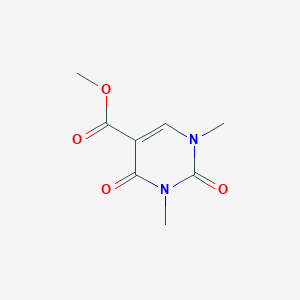
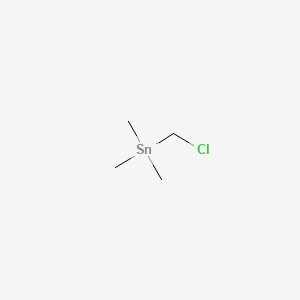
![1-Azabicyclo[2.2.1]heptane](/img/structure/B1610859.png)
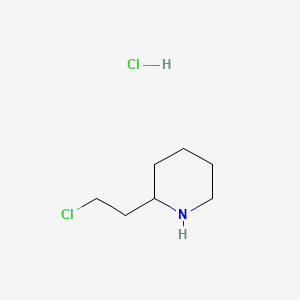
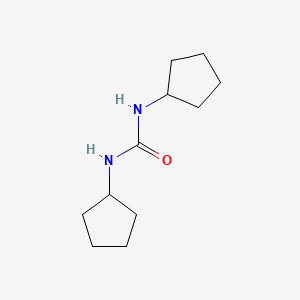
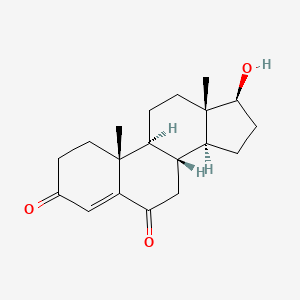
![2-amino-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide](/img/structure/B1610866.png)
